2-(2-(Methylthio)pyrimidin-4-yl)acetic acid
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Overview
Description
2-(2-(Methylthio)pyrimidin-4-yl)acetic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a methylthio group at the 2-position and an acetic acid moiety at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated synthesis processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)pyrimidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the acetic acid moiety.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(2-(Methylthio)pyrimidin-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)pyrimidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting antifibrotic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-(Methylthio)pyrimidin-4-yl)acetic acid include other pyrimidine derivatives with different substituents, such as:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2-Thioxopyrimidines
- 4-Chloro-2-methylthio-5-pyrimidineacetic acid .
Uniqueness
What sets this compound apart is its specific combination of the methylthio group and the acetic acid moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C7H8N2O2S |
---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
2-(2-methylsulfanylpyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O2S/c1-12-7-8-3-2-5(9-7)4-6(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
XYSLBMOCEIKYCS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)CC(=O)O |
Origin of Product |
United States |
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